REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([NH2:12])[C:9]([OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH3:14][O:15][C:16](OC)([O:21]C)[C:17](OC)=O>>[C:16]([C:17]1[O:13][C:9]2[C:8]3[N:7]=[CH:6][CH:5]=[CH:4][C:3]=3[C:2]([Cl:1])=[CH:11][C:10]=2[N:12]=1)([O:15][CH3:14])=[O:21]
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
ClC1=C2C=CC=NC2=C(C(=C1)N)O
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Name
|
|
Quantity
|
16.3 g
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Type
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reactant
|
Smiles
|
COC(C(=O)OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction was cooled in an ice bath
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Type
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FILTRATION
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Details
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filtered
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Type
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DISSOLUTION
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Details
|
The precipitate was dissolved in acetone (250 ml)
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Type
|
ADDITION
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Details
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The resulting solution was treated with charcoal
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Type
|
TEMPERATURE
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Details
|
at reflux
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Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel and celite
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated
|
Type
|
CUSTOM
|
Details
|
Crystals formed which
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C=1OC2=C(C=C(C=3C=CC=NC23)Cl)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |